REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][CH2:5][NH:4][CH2:3]1.Cl.Br[C:9]1[CH:14]=[CH:13][NH+:12]=[CH:11][CH:10]=1.C(N(CC)CC)C.C(O)C>O>[N:12]1[CH:13]=[CH:14][C:9]([N:4]2[CH2:5][CH2:6][CH:2]([OH:1])[CH2:3]2)=[CH:10][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
OC1CNCC1
|
Name
|
4-bromopyridinium hydrochloride
|
Quantity
|
22.098 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=[NH+]C=C1
|
Name
|
|
Quantity
|
47.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
ethyl acetate (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
After trituration, the organic solvent was decanted off
|
Type
|
ADDITION
|
Details
|
Methylene chloride (80 mL) and 2 N sodium hydroxide (60 mL) were added to the solid
|
Type
|
FILTRATION
|
Details
|
was filtered with water and methylene chloride
|
Type
|
WASH
|
Details
|
wash
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)N1CC(CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |